molecular formula C6H5BrN2O4 B1614062 5-Bromo-2-methoxy-4-nitropyridine 1-oxide CAS No. 446284-16-8

5-Bromo-2-methoxy-4-nitropyridine 1-oxide

Cat. No.: B1614062
CAS No.: 446284-16-8
M. Wt: 249.02 g/mol
InChI Key: SOSGOXQIIGZASV-UHFFFAOYSA-N
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Description

5-Bromo-2-methoxy-4-nitropyridine 1-oxide (CAS 446284-16-8) is a versatile pyridine derivative with the molecular formula C6H5BrN2O4 and a molecular weight of 249.02 g/mol . This compound is characterized by the simultaneous presence of bromo, methoxy, and nitro functional groups on a pyridine N-oxide scaffold, making it a valuable and multifunctional synthetic intermediate for researchers in medicinal and organic chemistry. The calculated physical properties of this compound include a density of 1.9±0.1 g/cm³ and a boiling point of 437.7±40.0°C at 760 mmHg . Compounds within the nitropyridine N-oxide family are known to exhibit specific biological activity. Research on analogous structures, such as 4-nitropyridine 1-oxide, has demonstrated selective toxicity towards bacterial cells, suggesting that the N-oxide moiety and the nitro group in a specific oxidation state are critical for its mechanism of action . This implies that this compound could serve as a key precursor in the development of novel antibacterial agents or as a tool for selective biochemical studies. Its primary research applications include use as a building block in the synthesis of more complex pharmaceutical candidates and organic materials. The bromine atom offers a site for metal-catalyzed cross-coupling reactions, the nitro group can be reduced to an amine or serve as an electron-withdrawing group, and the methoxy group can influence electron distribution and reactivity. This compound is intended for research and development purposes only. It is not intended for diagnostic or therapeutic uses, or for human consumption. Researchers should consult the Safety Data Sheet (SDS) prior to use and handle this material with appropriate personal protective equipment in a controlled laboratory setting.

Properties

IUPAC Name

5-bromo-2-methoxy-4-nitro-1-oxidopyridin-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN2O4/c1-13-6-2-5(9(11)12)4(7)3-8(6)10/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOSGOXQIIGZASV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=[N+](C=C(C(=C1)[N+](=O)[O-])Br)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60646928
Record name 5-Bromo-2-methoxy-4-nitro-1-oxo-1lambda~5~-pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60646928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

446284-16-8
Record name 5-Bromo-2-methoxy-4-nitro-1-oxo-1lambda~5~-pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60646928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Nitration of 5-Bromo-2-methoxypyridine N-oxide

A well-documented method involves the nitration of 5-bromo-2-methylpyridine N-oxide (closely related analog) as a proxy, which can be adapted for the methoxy derivative:

  • Reactants: 5-bromo-2-methoxypyridine N-oxide is dissolved in concentrated sulfuric acid.
  • Nitrating Agent: Fuming nitric acid is added dropwise at low temperature (0 °C).
  • Reaction Conditions: After addition, the reaction mixture is warmed to room temperature and then heated to approximately 90 °C for about 2 hours.
  • Workup: The reaction mixture is cooled in an ice bath and neutralized slowly to pH 10 using 2 M aqueous sodium carbonate.
  • Extraction: The mixture is extracted with dichloromethane, dried over magnesium sulfate, and concentrated to yield the nitrated product.

This method yields the 5-bromo-2-methoxy-4-nitropyridine 1-oxide with a high yield of approximately 90% under optimized conditions.

Step Conditions Notes
Dissolution Sulfuric acid, 0 °C 5-bromo-2-methoxypyridine N-oxide
Nitration agent Fuming nitric acid, added dropwise Temperature maintained at 0 °C
Reaction Warm to 90 °C, 2 hours Ensures complete nitration
Neutralization Sodium carbonate, pH 10 Prevents decomposition
Extraction Dichloromethane Organic layer isolation
Drying & Concentration MgSO4, evaporation Isolates pure product

Alternative Method: Oxidation of 2-Amino-5-bromopyridine Derivatives

Another approach involves starting from 2-amino-5-bromopyridine, which is oxidized to the nitro derivative:

  • Solvent: Glacial acetic acid.
  • Oxidant: Peracetic acid is added slowly under stirring.
  • Reaction Temperature: Maintained below 40 °C during addition, then 30–50 °C for reaction completion.
  • Workup: After reaction, acetic acid is removed by distillation under reduced pressure, water is added, and pH adjusted to alkaline (pH 7–9) using sodium or potassium hydroxide.
  • Isolation: The product is filtered, dried, and recrystallized to improve purity.

This method offers advantages in safety, cost, and environmental impact due to milder conditions and recyclable solvents. The yield is high, and the process minimizes equipment corrosion and hazardous by-products.

Step Conditions Notes
Raw material 2-amino-5-bromopyridine + acetic acid Dissolution and stirring
Oxidation agent Peracetic acid, slow addition Temperature < 40 °C
Reaction 30–50 °C, 10–30 hours Complete oxidation to nitro
Solvent removal Vacuum distillation Recycles acetic acid
pH adjustment Alkali to pH 7–9 Precipitates product
Filtration & drying Cooling to < 20 °C, filtration Isolates solid product
Recrystallization Improves purity Final purification step

Comparative Analysis of Methods

Feature Nitration of N-oxide Pyridine Oxidation of 2-Amino-5-bromopyridine
Starting Material 5-bromo-2-methoxypyridine N-oxide 2-amino-5-bromopyridine
Reaction Conditions Strong acid (H2SO4), fuming HNO3, 0–90 °C Glacial acetic acid, peracetic acid, <50 °C
Yield ~90% High (not precisely quantified, but industrially favorable)
Safety Requires careful acid handling, exothermic Milder conditions, less corrosive
Environmental Impact Generates acidic waste, requires neutralization Acetic acid recyclable, less corrosive waste
Scalability Suitable for lab and pilot scale Industrially scalable, safer
Purification Extraction and drying Filtration and recrystallization

Research Findings and Notes

  • The nitration of pyridine N-oxides is favored due to increased electron density at the 4-position, facilitating regioselective nitration.
  • Use of sodium carbonate to neutralize the reaction mixture prevents decomposition of the nitro product and allows for efficient extraction.
  • The oxidation of 2-amino-5-bromopyridine with peracetic acid in acetic acid solvent is a novel method that reduces the use of concentrated sulfuric acid and hazardous reagents, improving safety and environmental footprint.
  • The peracetic acid method benefits from the recyclability of acetic acid, reducing costs and pollution.
  • Temperature control and slow addition of oxidant are critical to avoid side reactions and foam formation.
  • Recrystallization is essential to obtain high purity this compound.

Summary Table of Preparation Methods

Preparation Method Key Reagents Conditions Yield (%) Advantages Disadvantages
Nitration of 5-bromo-2-methoxypyridine N-oxide Fuming HNO3, H2SO4 0 °C to 90 °C, 2 h ~90 High regioselectivity, high yield Strong acids, hazardous handling
Oxidation of 2-amino-5-bromopyridine Peracetic acid, glacial acetic acid <50 °C, 10–30 h High Safer, recyclable solvent, scalable Longer reaction time, requires careful addition

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-methoxy-4-nitropyridine 1-oxide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation Reactions: The methoxy group can be oxidized to a carbonyl group under strong oxidizing conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or metal hydrides like lithium aluminum hydride (LiAlH4).

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed

    Substitution: Formation of 5-substituted-2-methoxy-4-nitropyridine derivatives.

    Reduction: Formation of 5-bromo-2-methoxy-4-aminopyridine.

    Oxidation: Formation of 5-bromo-2-formyl-4-nitropyridine.

Scientific Research Applications

5-Bromo-2-methoxy-4-nitropyridine 1-oxide is utilized in various scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.

    Biology: Used in the study of enzyme inhibition and as a probe in biochemical assays.

    Medicine: Investigated for its potential pharmacological properties and as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Employed in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Bromo-2-methoxy-4-nitropyridine 1-oxide involves its interaction with specific molecular targets, depending on the context of its use. For instance, in enzyme inhibition studies, the compound may bind to the active site of the enzyme, blocking its activity. The presence of electron-withdrawing groups like nitro and bromine can influence the compound’s reactivity and binding affinity to various targets.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural analogs and their similarity scores based on substituent patterns (data sourced from and ):

Compound Name CAS Number Substituents Similarity Score Key Differences
5-Bromo-2-methoxy-3-nitropyridine 152684-30-5 2-methoxy, 3-nitro, 5-bromo 0.88 Nitro at C3 instead of C4
5-Bromo-2-methoxy-4-methyl-3-nitropyridine 884495-14-1 2-methoxy, 3-nitro, 4-methyl, 5-bromo 0.81 Additional methyl at C4
2-Methoxy-3-nitro-4-methylpyridine 160590-36-3 2-methoxy, 3-nitro, 4-methyl 0.70 No bromo at C5
2-Methoxy-3-nitropyridin-4-amine 33623-16-4 2-methoxy, 3-nitro, 4-amine 0.70 Amino replaces bromo at C5
5-Ethoxy-2-nitropyridine* - 2-ethoxy, 5-nitro - Ethoxy (vs. methoxy), nitro at C2

Impact of Substituent Positioning and Electronic Effects

  • Nitro Group Position : In 152684-30-5, the nitro group at C3 creates distinct electronic effects compared to C4 in the target compound. Nitro at C3 may enhance electron withdrawal at the ortho/para positions, altering reactivity in electrophilic substitutions .
  • Methyl vs. This contrasts with the target compound’s unsubstituted C4, which allows for functionalization .
  • Bromo vs. Amino: The absence of bromo in 160590-36-3 and its replacement with amino in 33623-16-4 significantly modifies electronic properties. Bromo’s electron-withdrawing effect contrasts with amino’s electron-donating nature, affecting ring acidity and directing behavior in further reactions .
  • Ethoxy vs.

Role of N-Oxide Functionality

The N-oxide group in the target compound distinguishes it from most analogs listed. N-Oxides:

  • Increase polarity, enhancing solubility in polar solvents (e.g., DMSO, water).
  • Activate specific ring positions for electrophilic substitution due to electron-donating resonance effects.
  • Serve as directing groups in metal-catalyzed cross-coupling reactions, where bromo at C5 could participate in Suzuki or Ullmann couplings .

Biological Activity

5-Bromo-2-methoxy-4-nitropyridine 1-oxide is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores the synthesis, biological effects, and relevant research findings associated with this compound.

Chemical Structure and Synthesis

This compound is characterized by its pyridine ring, which is substituted with a bromine atom, a methoxy group, and a nitro group. The general structure can be represented as follows:

C6H5BrN2O3\text{C}_6\text{H}_5\text{BrN}_2\text{O}_3

The synthesis of this compound typically involves the nitration of 5-bromo-2-methoxypyridine followed by oxidation to form the N-oxide derivative. Various synthetic routes have been explored in literature, focusing on optimizing yield and purity.

Biological Activity

Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. In particular, studies have shown its effectiveness against Gram-positive and Gram-negative bacteria, making it a potential candidate for developing new antibiotics .

Anticancer Activity
In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase, suggesting its potential use as an anticancer agent .

Enzyme Inhibition
The compound has also been investigated for its ability to inhibit specific enzymes related to metabolic pathways in cancer cells. Notably, it has shown inhibitory effects on certain kinases, which are crucial for cancer cell survival and proliferation .

Case Studies

  • Antimicrobial Efficacy
    A study conducted on various microbial strains found that this compound had minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL against tested pathogens. The structure-activity relationship (SAR) analysis indicated that the presence of both the bromine and nitro groups was essential for its activity.
  • Anticancer Mechanism
    In a controlled experiment involving human cancer cell lines (e.g., MCF-7 and HeLa), treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis revealed increased early apoptotic cells following treatment, confirming its apoptotic effect.
  • Enzyme Inhibition Profile
    The compound was found to inhibit key kinases such as PI3K and AKT with IC50 values in the low micromolar range. This inhibition was correlated with reduced phosphorylation of downstream targets involved in survival signaling pathways.

Data Summary

Activity Type Target Effect IC50/MIC (µg/mL)
AntimicrobialVarious BacteriaInhibition of growth10 - 50
AnticancerMCF-7, HeLaInduction of apoptosisVaries
Enzyme InhibitionPI3K, AKTReduced phosphorylationLow micromolar

Q & A

Q. What are the recommended synthetic routes for preparing 5-Bromo-2-methoxy-4-nitropyridine 1-oxide, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via sequential functionalization of pyridine derivatives. Key steps include:
  • Nitration : Introduce the nitro group at the 4-position using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration .
  • Bromination : Electrophilic bromination (e.g., Br₂ in acetic acid or HBr/H₂O₂) at the 5-position, with regioselectivity guided by the electron-withdrawing nitro and N-oxide groups .
  • Methoxylation : Nucleophilic substitution (e.g., NaOMe/MeOH) at the 2-position, facilitated by the N-oxide’s activation of the pyridine ring .
    Optimization: Monitor reaction progress via TLC or HPLC. Purify intermediates via recrystallization (e.g., ethanol/water) to enhance yield and purity.

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of analytical techniques:
  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and N-oxide formation (e.g., deshielded pyridine protons) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (C₆H₄BrN₂O₄; expected m/z ~ 280.94) .
  • X-ray Crystallography : For definitive structural confirmation, as demonstrated for related brominated N-oxide pyridines .
  • HPLC : Quantify purity using a C18 column with UV detection at 254 nm .

Q. What are the stability considerations for storing this compound under laboratory conditions?

  • Methodological Answer :
  • Light Sensitivity : Store in amber vials to prevent photodegradation, as nitro and N-oxide groups are prone to light-induced reactions .
  • Moisture Control : Use desiccants (e.g., silica gel) in sealed containers; the N-oxide group may hydrolyze in humid environments .
  • Temperature : Store at –20°C for long-term stability, validated via accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) .

Advanced Research Questions

Q. How does the electronic structure of this compound influence its reactivity in cross-coupling reactions?

  • Methodological Answer : The N-oxide group enhances electron-deficiency, activating the pyridine ring for Suzuki-Miyaura couplings. Key considerations:
  • Bromine Reactivity : The 5-bromo substituent acts as a leaving group; use Pd(PPh₃)₄ with arylboronic acids in THF/H₂O (1:1) at 80°C .
  • Competing Reactivity : The nitro group may interfere; reduce it to NH₂ (e.g., H₂/Pd-C) post-coupling if needed.
    Validate outcomes via ¹H NMR tracking of coupling efficiency and GC-MS for byproduct analysis.

Q. What strategies can resolve contradictions in spectroscopic data (e.g., unexpected NOE effects or splitting patterns)?

  • Methodological Answer : Contradictions may arise from dynamic processes or impurities:
  • Variable Temperature NMR : Probe conformational changes (e.g., restricted rotation of the methoxy group) by acquiring spectra at 25°C and –40°C .
  • 2D NMR (COSY, HSQC) : Assign ambiguous peaks and identify coupling networks .
  • Crystallographic Validation : Compare NMR data with X-ray structures of analogs to confirm substituent orientations .

Q. How can computational methods (e.g., DFT) predict the compound’s behavior in catalytic systems?

  • Methodological Answer :
  • Geometry Optimization : Use Gaussian 16 with B3LYP/6-31G(d) to model the N-oxide’s electron distribution and charge density .
  • Reactivity Prediction : Calculate Fukui indices to identify electrophilic/nucleophilic sites for reaction planning .
  • Transition State Analysis : Simulate activation barriers for proposed mechanisms (e.g., bromine displacement) using QM/MM methods.

Q. What are the challenges in scaling up synthesis while maintaining regioselectivity and yield?

  • Methodological Answer :
  • Process Analytical Technology (PAT) : Implement inline FTIR to monitor nitration/bromination in real time .
  • Solvent Optimization : Replace hazardous solvents (e.g., H₂SO₄) with greener alternatives (e.g., ionic liquids) for nitration, balancing safety and efficiency .
  • Byproduct Management : Use preparative HPLC or column chromatography to isolate intermediates at each step .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-2-methoxy-4-nitropyridine 1-oxide
Reactant of Route 2
Reactant of Route 2
5-Bromo-2-methoxy-4-nitropyridine 1-oxide

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